molecular formula C16H17NO3 B325954 N-benzyl-2-(2-methoxyphenoxy)acetamide

N-benzyl-2-(2-methoxyphenoxy)acetamide

Cat. No.: B325954
M. Wt: 271.31 g/mol
InChI Key: ZQNVHWQWXHUSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-methoxyphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. With a molecular formula of C16H17NO2 (cited from PubChem CID 724119), this acetamide derivative features a distinct molecular scaffold. This structure is analogous to key components found in potent, proprietary research compounds, including certain alpha-glucosidase inhibitors investigated for anti-diabetic applications (cited from a 2023 study in Scientific Reports ) and specific microtubule inhibitors (cited from Wikipedia entry on Tirbanibulin). The presence of the N-benzyl and methoxyphenoxy groups makes it a valuable intermediate for constructing more complex molecules. From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods. A typical method may use a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid, which can be replaced with formic acid for Mass-Spec (MS) compatible applications (cited from SIELC Technologies). This product is intended for chemical synthesis, analytical standard preparation, and other laboratory research purposes. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers can rely on the high purity and quality of this compound for their advanced investigations.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-benzyl-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H17NO3/c1-19-14-9-5-6-10-15(14)20-12-16(18)17-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

ZQNVHWQWXHUSCW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(2-methoxyphenoxy)acetamide with structurally related compounds, focusing on substituent effects, molecular properties, and biological relevance.

Substituent Variations in the Phenoxy Ring

Key Differences:

  • Electron-Donating vs. Electron-Withdrawing Groups: this compound (2-OCH₃): The methoxy group enhances electron density on the phenoxy ring, promoting hydrogen-bond acceptor interactions. This may improve solubility in polar solvents compared to halogenated analogs. Molecular weight: 320.18 vs. ~285.31 for the methoxy analog . N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide (2-Cl, 4-CH₃): Chlorine and methyl groups introduce steric hindrance and hydrophobic interactions, which may alter binding affinity in receptor-targeted applications .

Table 1: Substituent Effects on Phenoxy Acetamides

Compound Substituent(s) Molecular Weight logP* Notable Interactions
This compound 2-OCH₃ ~285.31 ~2.1 H-bond acceptor (OCH₃)
N-Benzyl-2-(2-bromophenoxy)acetamide 2-Br 320.18 ~3.5 Halogen bonding, lipophilic
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide 2,6-Cl₂ 324.19 ~3.8 Steric hindrance, hydrophobic
N-Benzyl-2-(4-chlorophenoxy)acetamide 4-Cl 289.73 ~2.9 Improved metabolic stability

*logP values estimated via computational tools (e.g., XLogP3).

Crystallographic and Structural Insights

  • Hydrogen-Bonding Networks: In N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (), N–H···O hydrogen bonds form chains along the c-axis, stabilizing the crystal lattice. The benzyl group in N-benzyl analogs likely disrupts this packing, increasing conformational flexibility .

Preparation Methods

Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid

The foundational step involves preparing 2-(2-methoxyphenoxy)acetic acid, a precursor for subsequent amidation. This is achieved via nucleophilic aromatic substitution:

  • Reaction Conditions : 2-Methoxyphenol reacts with chloroacetic acid in a basic aqueous medium (e.g., NaOH) at 80–100°C for 6–8 hours.

  • Workup : Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water.

Conversion to Acyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.

  • Conditions : Stirring at 0–5°C for 2 hours, followed by reflux (40°C) for 1 hour. Excess reagent is removed under reduced pressure.

Amidation with Benzylamine

The acyl chloride reacts with benzylamine in the presence of a base:

  • Procedure : Benzylamine and triethylamine (TEA) are dissolved in dichloromethane at -50°C. The acyl chloride is added dropwise, and the mixture warms to room temperature over 2 hours.

  • Yield : ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

StepReagentsTemperatureTimeYield
Acid synthesisNaOH, chloroacetic acid80°C8h85%
Acyl chloride formationSOCl₂, CH₂Cl₂40°C1h95%
AmidationBenzylamine, TEA-50°C → RT2h68%

Carbamate Salt Alkylation (Adapted from J-Stage )

Preparation of Potassium 2-(2-Methoxyphenoxy)Acetamide Carbamate

A modified approach using carbamate salts as intermediates:

  • Reagent Synthesis : 2-(2-Methoxyphenoxy)acetic acid is treated with 1,1'-carbonyldiimidazole (CDI) to form the mixed carbonate, which reacts with potassium tert-butoxide to yield the carbamate salt.

  • Alkylation : The potassium salt reacts with benzyl bromide in DMF at 60°C for 12 hours.

Advantages :

  • Avoids moisture-sensitive acyl chlorides.

  • Higher functional group tolerance.

Limitations :

  • Lower yield (~55%) due to competing side reactions.

Mitsunobu Reaction for Ether Formation

Direct Coupling of 2-Methoxyphenol and Glycolic Acid Derivatives

This method constructs the phenoxyacetate backbone via Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and 2-methoxyphenol.

  • Substrate : Ethyl glycolate undergoes coupling with 2-methoxyphenol in THF at 0°C → RT.

  • Hydrolysis and Amidation : The ethyl ester is hydrolyzed to the acid, followed by standard amidation with benzylamine.

Yield Profile :

  • Mitsunobu step: 75%

  • Overall yield: 60%

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Acyl Chloride68%LowHigh>95% (HPLC)
Carbamate Alkylation55%MediumModerate88%
Mitsunobu Coupling60%HighLow92%

Critical Insights :

  • The acyl chloride route is most efficient for large-scale synthesis.

  • Carbamate alkylation offers milder conditions but requires stringent anhydrous handling.

  • Mitsunobu reactions are limited by cost and reagent toxicity.

Optimization Strategies

Solvent Effects

  • Dichloromethane vs. THF : Dichloromethane minimizes side reactions during acyl chloride formation.

  • DMF for Carbamate Reactions : Enhances solubility of potassium salts but complicates purification.

Catalytic Enhancements

  • DMAP Acceleration : Adding 4-dimethylaminopyridine (DMAP) during amidation improves reaction rate by 20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.